
N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide, also known as GSK690693, is a small molecule inhibitor that has demonstrated potential in the treatment of cancer. This compound was discovered by GlaxoSmithKline and has been extensively studied for its mechanism of action and potential therapeutic applications.
作用机制
N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide acts as a potent inhibitor of AKT, which is a serine/threonine kinase that plays a critical role in cell survival and proliferation. AKT is activated by several growth factors and cytokines and is frequently dysregulated in cancer cells. Inhibition of AKT by N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide leads to the induction of apoptosis and the sensitization of cancer cells to chemotherapy.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide has been shown to inhibit the activity of several kinases, including AKT, which is a key regulator of cell survival and proliferation. Inhibition of AKT by N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide leads to the induction of apoptosis and the sensitization of cancer cells to chemotherapy. In addition, N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide has been shown to inhibit the proliferation of cancer cells and to induce cell cycle arrest.
实验室实验的优点和局限性
One of the main advantages of N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide is its potent inhibition of AKT, which makes it a promising candidate for the treatment of cancer. However, one limitation of this compound is its potential toxicity, which may limit its clinical use. In addition, N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide has been shown to have off-target effects on other kinases, which may complicate its use in laboratory experiments.
未来方向
There are several potential directions for future research on N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of AKT, which may have improved therapeutic efficacy and reduced toxicity. Another area of interest is the identification of biomarkers that can be used to predict response to N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide, which may help to guide patient selection and treatment strategies. Finally, further studies are needed to investigate the potential use of N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide in combination with other therapies, such as chemotherapy and radiation therapy, to improve treatment outcomes in cancer patients.
合成方法
The synthesis of N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide involves several steps, including the reaction of 7-fluoro-4-hydroxyquinoline-2-carboxylic acid with cyclopropylmethylamine to form the corresponding amide. This intermediate is then treated with dimethyl sulfate to yield the final product.
科学研究应用
N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including AKT, which is a key regulator of cell survival and proliferation. Inhibition of AKT has been shown to induce apoptosis in cancer cells and to sensitize them to chemotherapy.
属性
IUPAC Name |
N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-10-7-14(16(20)19(2)9-11-3-4-11)13-6-5-12(17)8-15(13)18-10/h5-8,11H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNBJGMVAKDTAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)N(C)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

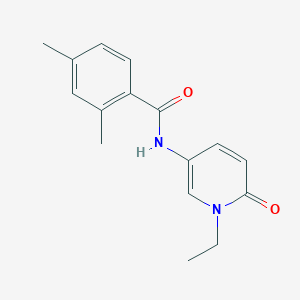
![N-[1-[4-fluoro-3-(2-oxopyrrolidin-1-yl)anilino]-1-oxopropan-2-yl]cyclopentanecarboxamide](/img/structure/B7527582.png)
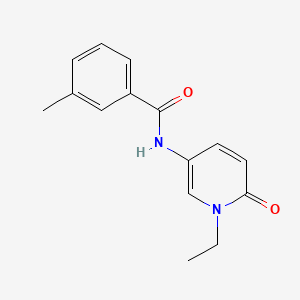
![3-[2-(2-Methoxyphenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7527594.png)
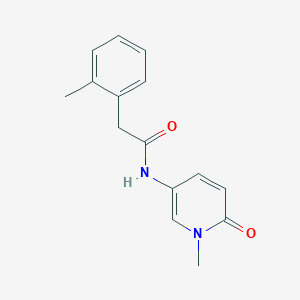
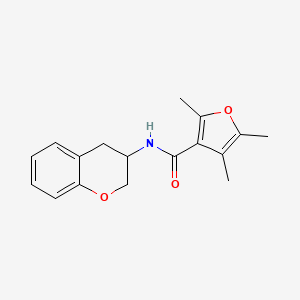
![2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile](/img/structure/B7527619.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-1-(2-methoxyethyl)-6-oxopyridine-3-carboxamide](/img/structure/B7527623.png)
![N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide](/img/structure/B7527636.png)
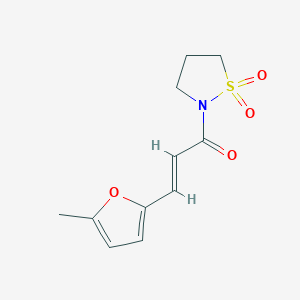
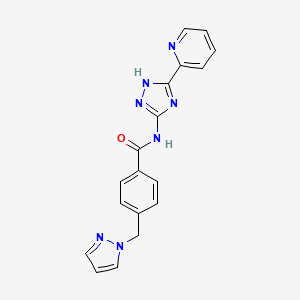
![2-bromo-5-methoxy-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7527658.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B7527662.png)
![2-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B7527670.png)